2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine is an organic compound that features a pyridine ring substituted with a 4-methylphenoxy group and a trifluoromethyl group
Mechanism of Action
Target of Action
The primary target of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine is the carotenoid biosynthetic pathway . This compound interacts with phytoene desaturase , a key enzyme in this pathway .
Mode of Action
This compound inhibits the activity of phytoene desaturase, thereby disrupting the synthesis of carotenoids . Carotenoids play a crucial role in the photosynthetic apparatus of green plants, serving as accessory pigments in light harvesting and participating in electron transfer processes .
Biochemical Pathways
The inhibition of carotenoid synthesis affects the photosynthetic activity of plants . Carotenoids protect the photosystems against photooxidation caused by excited triplet state chlorophyll . When carotenoid synthesis is inhibited, the plant cannot form enough carotenoids to ensure efficient photoprotection .
Pharmacokinetics
The trifluoromethyl group is known to play an important role in pharmaceuticals, agrochemicals, and materials . It is involved in the trifluoromethylation of carbon-centered radical intermediates .
Result of Action
The result of the action of this compound is the decline of photosynthetic activity . The degradation of chlorophyll, depending on the intensity of illumination, leads to the typical bleaching symptoms in plants .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, high light stress can exacerbate the effects of carotenoid synthesis inhibition
Preparation Methods
The synthesis of 2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine typically involves the reaction of 4-methylphenol with 2,5-dichloropyridine in the presence of a base to form the 4-methylphenoxy derivative. This intermediate is then subjected to trifluoromethylation using a suitable trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfone under appropriate conditions .
Chemical Reactions Analysis
2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as sodium hydride or potassium tert-butoxide.
Trifluoromethylation: The trifluoromethyl group can be introduced or modified using radical trifluoromethylation techniques
Scientific Research Applications
2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to modulate biological pathways.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced stability and reactivity
Comparison with Similar Compounds
2-(4-Methylphenoxy)-5-(trifluoromethyl)pyridine can be compared with other similar compounds such as:
2-(4-Methylphenoxy)-3-(trifluoromethyl)pyridine: Similar structure but different position of the trifluoromethyl group.
2-(4-Methylphenoxy)-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.
These comparisons highlight the unique properties of this compound, particularly its enhanced stability and reactivity due to the presence of the trifluoromethyl group .
Properties
IUPAC Name |
2-(4-methylphenoxy)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO/c1-9-2-5-11(6-3-9)18-12-7-4-10(8-17-12)13(14,15)16/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXLCEFMMCMNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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